4,5-Dibromo-m-xylene
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Overview
Description
4,5-Dibromo-m-xylene, also known as 1,3-Bis(bromomethyl)benzene, is an organic compound with the molecular formula C8H8Br2. It is a derivative of xylene, where two bromine atoms are substituted at the 4 and 5 positions of the benzene ring. This compound is primarily used in organic synthesis and has applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Dibromo-m-xylene can be synthesized through the bromination of m-xylene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is carried out in reactors equipped with temperature control systems to ensure the efficient and selective bromination of m-xylene. The product is then purified through distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dibromo-m-xylene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding brominated carboxylic acids or aldehydes.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding xylene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Major Products Formed:
Substitution: Formation of various substituted xylene derivatives.
Oxidation: Formation of brominated carboxylic acids or aldehydes.
Reduction: Formation of xylene derivatives with reduced bromine content.
Scientific Research Applications
4,5-Dibromo-m-xylene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules and polymers.
Biology: The compound is used in the synthesis of biologically active molecules and as a cross-linking agent in peptide synthesis.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,5-Dibromo-m-xylene involves its ability to undergo various chemical reactions, leading to the formation of different products. The bromine atoms in the compound act as reactive sites for nucleophilic substitution, oxidation, and reduction reactions. These reactions enable the compound to interact with other molecules and form new chemical bonds, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
1,3-Bis(chloromethyl)benzene: Similar to 4,5-Dibromo-m-xylene but with chlorine atoms instead of bromine.
1,3-Bis(fluoromethyl)benzene: Contains fluorine atoms instead of bromine.
1,3-Bis(iodomethyl)benzene: Contains iodine atoms instead of bromine.
Uniqueness: this compound is unique due to the presence of bromine atoms, which provide specific reactivity and properties. Bromine atoms are larger and more polarizable than chlorine or fluorine atoms, making the compound more reactive in certain chemical reactions. This reactivity makes this compound a valuable reagent in organic synthesis and industrial applications.
Properties
Molecular Formula |
C8H8Br2 |
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Molecular Weight |
263.96 g/mol |
IUPAC Name |
1,2-dibromo-3,5-dimethylbenzene |
InChI |
InChI=1S/C8H8Br2/c1-5-3-6(2)8(10)7(9)4-5/h3-4H,1-2H3 |
InChI Key |
SSNMFFLHHLCNOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)Br)C |
Origin of Product |
United States |
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